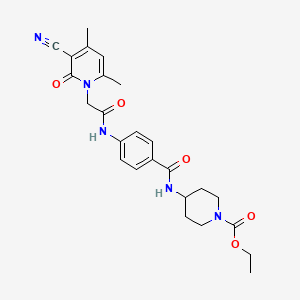

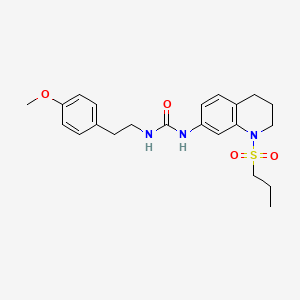

ethyl 4-(4-(2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamido)benzamido)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to be a complex organic molecule that may be related to the family of piperidine derivatives, which are known for their potential pharmacological activities. Piperidine derivatives have been synthesized and evaluated for various biological activities, including anti-acetylcholinesterase (anti-AChE) activity, as seen in the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives . These compounds have shown significant potential as therapeutic agents, particularly in the context of neurodegenerative diseases such as dementia .

Synthesis Analysis

The synthesis of related piperidine derivatives involves the introduction of various substituents to enhance biological activity. For instance, the substitution of the benzamide moiety with a bulky group and the introduction of an alkyl or phenyl group at the nitrogen atom of benzamide have been found to dramatically enhance anti-AChE activity . The synthesis process often involves multiple steps, including the use of mild, nonnucleophilic bases like triethylamine, as demonstrated in the efficient syntheses of pyrrole derivatives . These methods provide access to a diverse library of compounds from commercially available starting materials .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The basic quality of the nitrogen atom in the piperidine ring, for example, plays a significant role in the interaction with biological targets such as acetylcholinesterase . The presence of cyano and methyl groups, as seen in related compounds like ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, can influence the electronic properties and steric hindrance of the molecule, potentially affecting its biological activity .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including acid-catalyzed dehydration and reactions with dinucleophiles. These reactions can lead to the formation of different pyrrole and pyrimidine systems, which are important structural motifs in medicinal chemistry . For example, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles can yield a variety of substituted pyrimidinecarboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of various functional groups can alter these properties, which in turn can affect the compound's pharmacokinetics and pharmacodynamics. The presence of ester groups, as in the case of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates, can make the compounds more lipophilic, potentially enhancing their ability to cross biological membranes .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

- Cyanoacetamide derivatives, including compounds structurally related to the query chemical, are key intermediates in the synthesis of various heterocyclic compounds. These derivatives have been utilized to synthesize benzothiophenes, coumarins, and pyrazoles with promising antitumor and antioxidant activities (Bialy & Gouda, 2011).

Antimycobacterial Activity

- Ethyl 4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which share a core structural motif with the query compound, have been designed as Mycobacterium tuberculosis GyrB inhibitors. One of the compounds demonstrated significant activity in vitro against Mycobacterium smegmatis and Mycobacterium tuberculosis, with promising implications for tuberculosis treatment (Jeankumar et al., 2013).

Metal–Organic Frameworks (MOFs)

- Carboxylate-assisted ethylamide metal–organic frameworks have been synthesized and characterized, showcasing diverse structures and functionalities. These MOFs are explored for their thermostability and luminescence properties, indicating potential applications in sensing and catalysis (Sun et al., 2012).

Novel Synthetic Routes and Biological Activities

- Research has led to the development of new synthetic routes for oxadiazoles, oxadiazolopyridines, and pyridopyridazines, demonstrating the versatility of cyanoacetamide-based chemistry in creating biologically active compounds (Elnagdi et al., 1988).

Pharmacological Potential

- Imidazo[1,2-a]pyridine-3-carboxamides, structurally related to the query compound, have shown significant antimycobacterial activity. This highlights the potential of these compounds in addressing drug-resistant strains of Mycobacterium tuberculosis (Lv et al., 2017).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.

Mode of Action

It is known that similar compounds interact with their targets through various mechanisms, such as inhibitory activity against certain viruses .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

Similar compounds, such as indole derivatives, are known to have various biological activities , suggesting that this compound may have similar effects.

properties

IUPAC Name |

ethyl 4-[[4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoyl]amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O5/c1-4-35-25(34)29-11-9-20(10-12-29)28-23(32)18-5-7-19(8-6-18)27-22(31)15-30-17(3)13-16(2)21(14-26)24(30)33/h5-8,13,20H,4,9-12,15H2,1-3H3,(H,27,31)(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLCDGKVHYXVQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)CN3C(=CC(=C(C3=O)C#N)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2557092.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(2-piperidinoethyl)-4-piperidinecarboxamide](/img/structure/B2557093.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2557096.png)

![1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone](/img/structure/B2557098.png)

![(2Z)-N-(4-methoxyphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2557105.png)

![4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2557112.png)